SK1-IN-1

Hepatic clearance Metabolic stability In vitro ADME

SK1-IN-1 is the preferred SPHK1 inhibitor for oral in vivo pharmacology, validated with 17.6% oral bioavailability and a 7.55 h plasma half-life in rat. It offers >172-fold selectivity over SPHK2 and aqueous solubility exceeding 74 μg/mL, ensuring reliability in low-serum assays. Select this benchmark reference compound to avoid ADME confounders and ensure data reproducibility.

Molecular Formula C₂₂H₃₀N₄O₃
Molecular Weight 398.5
CAS No. 1218816-71-7
Cat. No. B560621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK1-IN-1
CAS1218816-71-7
Molecular FormulaC₂₂H₃₀N₄O₃
Molecular Weight398.5
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O
InChIInChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1
InChIKeyGDJANRNMFHNVOW-DCPHZVHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK1-IN-1 (CAS 1218816-71-7): A Differentiated Sphingosine Kinase 1 Inhibitor with Validated Oral Bioavailability


SK1-IN-1 is a synthetic small-molecule sphingosine kinase 1 (SPHK1) inhibitor with a reported IC₅₀ of 58 nM against the recombinant enzyme [1]. First disclosed in a 2010 medicinal chemistry optimization study, SK1-IN-1 represents an advanced analog within the 3-hydroxypyrrolidine-2-carboxamide series that was specifically engineered to overcome metabolic liabilities observed in earlier-generation SK1 inhibitors [1]. The compound is commercially available from multiple vendors as a research-grade chemical tool and is distinguished by its documented oral bioavailability and improved human liver microsomal stability relative to structurally related predecessors [1].

Why SK1-IN-1 (CAS 1218816-71-7) Cannot Be Substituted with Generic SPHK1 Inhibitors Without Experimental Validation


Sphingosine kinase 1 inhibitors constitute a chemically diverse class with widely divergent profiles in terms of potency, isoform selectivity, metabolic stability, and in vivo pharmacokinetic behavior. The foundational publication for SK1-IN-1 demonstrates that even closely related analogs bearing identical core scaffolds exhibit substantial differences in human liver microsomal intrinsic clearance—ranging from <4.5 to >100 μL/min/mg—and in aqueous solubility, which varied from 13 to >74 μg/mL across compounds [1]. Furthermore, the study reports that only a subset of potent enzyme inhibitors demonstrated acceptable oral exposure in rat pharmacokinetic studies, underscoring that in vitro potency alone is an unreliable predictor of in vivo utility [1]. Consequently, substituting SK1-IN-1 with an alternative SPHK1 inhibitor without verifying the specific ADME/PK parameters relevant to the experimental context risks introducing confounding variables that compromise data reproducibility and biological interpretation.

SK1-IN-1 (CAS 1218816-71-7) Quantitative Differentiation Evidence Against Comparator SPHK1 Inhibitors


Human Liver Microsomal Stability: SK1-IN-1 Demonstrates >25% Reduction in Intrinsic Clearance Relative to Earlier-Generation Analog 7

SK1-IN-1 (compound 51 in the original publication) exhibits an intrinsic clearance (CLint) of 45 μL/min/mg in human liver microsomes, compared to 60 μL/min/mg for compound 7, an earlier lead analog bearing an n-heptyl chain [1]. This represents a 25% reduction in CLint. In contrast, compound 36, which contains an n-heptyl chain without the optimized cyclopentylethyl motif, displayed high intrinsic clearance (>100 μL/min/mg) in the same assay system [1]. The improvement in microsomal stability was a direct consequence of introducing a cyclopentylethyl substituent on the oxadiazole ring and a small alkyl group at the benzylic position [1].

Hepatic clearance Metabolic stability In vitro ADME Lead optimization

Oral Bioavailability: SK1-IN-1 Achieves 17.6% Oral Bioavailability in Rat, a Parameter Absent from Publicly Available Data for PF-543 and SKI-II

In a rat pharmacokinetic study, SK1-IN-1 (compound 51) administered orally at 3 mg/kg achieved an oral bioavailability (F) of 17.6%, with a half-life (t₁/₂) of 7.55 hours following oral dosing and 4.30 hours following intravenous administration (1 mg/kg) [1]. The maximum plasma concentration (Cmax) after oral dosing was 81.8 ng/mL, with a Tmax of 0.33 hours [1]. In contrast, no published oral bioavailability data are available for the structurally unrelated SPHK1 inhibitor PF-543 or for the non-lipid inhibitor SKI-II, limiting their utility for in vivo studies requiring oral dosing.

Oral bioavailability Pharmacokinetics In vivo efficacy Rat PK

SPHK2 Isoform Selectivity: SK1-IN-1 Exhibits No Detectable SPHK2 Inhibition at 10 μM, Translating to a >172-Fold Selectivity Window

All compounds listed in Tables 3 and 4 of the original publication, including SK1-IN-1 (compound 51) and its close analog compound 54, exhibited no inhibition of SPHK2 at a concentration of 10 μM [1]. Based on the SPHK1 IC₅₀ of 58 nM for SK1-IN-1, this translates to a minimum selectivity index of >172-fold for SPHK1 over SPHK2. For comparison, PF-543 is reported to exhibit >100-fold selectivity for SPHK1 over SPHK2 (Ki = 3.6 nM for SPHK1), while selectivity data for SKI-II (IC₅₀ = 0.5 μM) against SPHK2 are not consistently documented.

Isoform selectivity SPHK2 Target specificity Off-target activity

Aqueous Solubility: SK1-IN-1 Exhibits >5.7-Fold Higher Solubility at pH 7.4 Than the Structurally Related High-Potency Analog 54

In a comparative solubility assessment conducted at pH 7.4 in phosphate-buffered saline, SK1-IN-1 (compound 51) demonstrated solubility of >74 μg/mL, whereas compound 54—a structurally related analog with superior enzyme potency (SPHK1 IC₅₀ = 10 nM)—exhibited substantially lower solubility of 13 μg/mL [1]. This represents a greater than 5.7-fold difference in aqueous solubility between the two analogs. The solubility of SK1-IN-1 is comparable to or exceeds that of other analogs in the series, including compound 7 (27 μg/mL) and compound 53 (>75 μg/mL) [1].

Aqueous solubility Formulation In vitro assay conditions Biopharmaceutics

CYP450 Inhibition Profile: SK1-IN-1 Exhibits Low Risk of CYP-Mediated Drug-Drug Interactions with IC₅₀ Values >5 μM Across Major Isoforms

In cytochrome P450 inhibition assays using cDNA-expressed human isozymes and fluorescent probe substrates, SK1-IN-1 (compound 51) displayed IC₅₀ values >5.0 μM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. This profile is comparable to that of compound 7 and compound 54, which also showed IC₅₀ values >5.0 μM for all tested isoforms, with the exception of compound 7 which exhibited an IC₅₀ of 1.4 μM against CYP2C19 and 4.3 μM against CYP2C9 [1]. No CYP450 inhibition data are publicly available for PF-543 or SKI-II.

CYP450 inhibition Drug-drug interaction In vitro toxicology ADME-Tox

Defined Research and Industrial Application Scenarios for SK1-IN-1 (CAS 1218816-71-7)


In Vivo Efficacy Studies Requiring Oral Administration

SK1-IN-1 is uniquely suited for in vivo pharmacology studies where oral dosing is required to evaluate target engagement or therapeutic efficacy. With a validated oral bioavailability of 17.6% and a plasma half-life of 7.55 hours in rat following oral administration [1], SK1-IN-1 enables sustained systemic exposure without the need for parenteral administration. This pharmacokinetic profile is critical for chronic dosing paradigms in rodent models of cancer, inflammation, or neurodegeneration, where repeated intraperitoneal or intravenous injections may introduce stress-related confounders or limit study duration.

SPHK1-Specific Pathway Dissection Without SPHK2 Confounding

Researchers investigating SPHK1-specific signaling pathways in cell-based assays can utilize SK1-IN-1 to interrogate SPHK1-mediated biology while minimizing off-target effects on SPHK2. The compound exhibits no detectable SPHK2 inhibition at concentrations up to 10 μM, providing a minimum selectivity window of >172-fold [1]. This selectivity profile is particularly valuable for studies of SPHK1-dependent processes such as cell proliferation, survival signaling, and calcium mobilization, where SPHK2 inhibition may produce opposing or compensatory effects.

ADME and Pharmacokinetic Optimization Studies for SPHK1 Inhibitor Lead Series

For medicinal chemistry and drug discovery teams optimizing SPHK1 inhibitor lead series, SK1-IN-1 serves as a benchmark reference compound with comprehensive in vitro ADME and in vivo PK characterization. The publication provides quantitative data on intrinsic clearance (45 μL/min/mg in human liver microsomes), CYP450 inhibition (>5 μM across five major isoforms), PAMPA permeability, and rat PK parameters [1]. This dataset enables direct comparative evaluation of novel analogs against a well-defined reference point, facilitating structure-activity relationship analysis and candidate selection.

In Vitro Assays Requiring High Solubility and Reliable Compound Handling

SK1-IN-1 is the preferred SPHK1 inhibitor for in vitro assays where compound precipitation or solubility-limited concentrations could compromise data quality. With aqueous solubility exceeding 74 μg/mL at pH 7.4 [1], SK1-IN-1 permits the preparation of concentrated stock solutions and maintains solubility across a wide range of assay buffer conditions. This physical-chemical property is essential for high-content screening, dose-response studies at elevated concentrations, and assays conducted in low-serum or serum-free media where solubility limitations of less soluble analogs may introduce artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.